molecular formula C11H9N3O4S B091896 4-Nitro-N-2-pyridinylbenzenesulfonamide CAS No. 1028-11-1

4-Nitro-N-2-pyridinylbenzenesulfonamide

Cat. No. B091896
CAS RN: 1028-11-1
M. Wt: 279.27 g/mol
InChI Key: IGIJCSLARMNSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-N-2-pyridinylbenzenesulfonamide, also known as NPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that is commonly used as a tool compound to study protein-ligand interactions and drug design.

Mechanism Of Action

The mechanism of action of 4-Nitro-N-2-pyridinylbenzenesulfonamide is not fully understood, but it is believed to bind to proteins through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Biochemical And Physiological Effects

4-Nitro-N-2-pyridinylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, which can lead to a decrease in the breakdown of carbohydrates and a decrease in blood glucose levels.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Nitro-N-2-pyridinylbenzenesulfonamide in lab experiments is its high yield of synthesis. It is also a relatively inexpensive compound, making it accessible to researchers with limited budgets. However, one of the limitations of using 4-Nitro-N-2-pyridinylbenzenesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide. One area of research could be the development of 4-Nitro-N-2-pyridinylbenzenesulfonamide derivatives with improved solubility and binding affinity for specific proteins. Another area of research could be the use of 4-Nitro-N-2-pyridinylbenzenesulfonamide as a tool compound for the development of new drugs. Finally, 4-Nitro-N-2-pyridinylbenzenesulfonamide could be used in the study of protein-ligand interactions in complex biological systems, such as the human body.
Conclusion:
In conclusion, 4-Nitro-N-2-pyridinylbenzenesulfonamide is a chemical compound that has many potential applications in scientific research. It is a useful tool compound for studying protein-ligand interactions and drug design. The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide is efficient, and it has been shown to bind to a variety of proteins. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments. There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide, including the development of new derivatives and the study of protein-ligand interactions in complex biological systems.

Synthesis Methods

The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide involves the reaction of 2-chloro-4-nitropyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-Nitro-N-2-pyridinylbenzenesulfonamide. The yield of this reaction is typically high, making it an efficient method for synthesizing 4-Nitro-N-2-pyridinylbenzenesulfonamide.

Scientific Research Applications

4-Nitro-N-2-pyridinylbenzenesulfonamide has been widely used in scientific research as a tool compound to study protein-ligand interactions and drug design. It has been shown to bind to a variety of proteins, including carbonic anhydrase, human serum albumin, and α-glucosidase. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been used as a fluorescent probe to study protein-ligand interactions through fluorescence spectroscopy.

properties

CAS RN

1028-11-1

Product Name

4-Nitro-N-2-pyridinylbenzenesulfonamide

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

N-nitro-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H9N3O4S/c15-14(16)13(11-8-4-5-9-12-11)19(17,18)10-6-2-1-3-7-10/h1-9H

InChI Key

IGIJCSLARMNSOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-]

Other CAS RN

1028-11-1

synonyms

4-NITRO-N-2-PYRIDINYL-BENZENESULPHONAMIDE

Origin of Product

United States

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